
trans-Cinnamoylcocaine
描述
trans-Cinnamoylcocaine: is a natural tropane alkaloid found within the coca plant. It is structurally similar to cocaine, with the primary difference being the presence of a cinnamoyl group instead of a benzoyl group. This compound is pharmacologically inactive, but its presence in illicit cocaine samples has been noted .
作用机制
Target of Action
Cinnamoylcocaine, also known as Methylecgonine cinnamate, is a natural tropane alkaloid found within the coca plant . It shares a close structural similarity to cocaine Cocaine, for instance, exerts its effects by inhibiting voltage-gated sodium channels and hindering monoamine reuptake, particularly dopamine, from the synaptic cleft .
Mode of Action
Some studies funded by anti-drug agencies imply that it may be active when smoked . If it behaves like cocaine, it would inhibit voltage-gated sodium channels, thus halting electrical impulse propagation. It could also impact neurotransmission by hindering monoamine reuptake, particularly dopamine, from the synaptic cleft .
Biochemical Pathways
It is known that the enzyme cocaine synthase can produce both cocaine and cinnamoylcocaine via the activated benzoyl- or cinnamoyl-coenzyme a thioesters . This suggests that cinnamoylcocaine might be involved in similar biochemical pathways as cocaine.
Pharmacokinetics
Cocaine is metabolized mostly hepatically into two main metabolites, ecgonine methyl ester and benzoylecgonine .
Action Environment
It is known that cocaine and cinnamoylcocaine are differently distributed on the upper versus lower leaf surfaces of the coca plant . This suggests that environmental factors such as the part of the plant where the compound is located may influence its action, efficacy, and stability.
生化分析
Biochemical Properties
Cinnamoylcocaine plays a role in the biosynthesis of cocaine, where it is produced via the esterification of methylecgonine with cinnamoyl-Coenzyme A thioesters . . This enzyme is capable of producing both cocaine and cinnamoylcocaine. The interaction between cinnamoylcocaine and cocaine synthase is crucial for the production of these alkaloids.
Cellular Effects
Cinnamoylcocaine has been observed to accumulate in various parts of the Erythroxylum coca plant, particularly in the leaves . In cell cultures derived from Erythroxylum coca, cinnamoylcocaine is produced alongside other tropane alkaloids. The presence of cinnamoylcocaine in these cultures suggests that it may play a role in the regulation of alkaloid biosynthesis and cellular metabolism . Its specific effects on cell signaling pathways and gene expression remain largely unexplored.
Molecular Mechanism
At the molecular level, cinnamoylcocaine is synthesized through the action of cocaine synthase, which catalyzes the esterification of methylecgonine with cinnamoyl-Coenzyme A . This reaction involves the formation of a covalent bond between the carboxyl group of cinnamoyl-Coenzyme A and the hydroxyl group of methylecgonine. The resulting cinnamoylcocaine molecule can undergo further modifications, such as dimerization to form truxilline . These molecular interactions highlight the role of cinnamoylcocaine in the biosynthetic pathway of tropane alkaloids.
Temporal Effects in Laboratory Settings
In laboratory settings, the production of cinnamoylcocaine has been studied in Erythroxylum coca cell cultures over time . It has been observed that the levels of cinnamoylcocaine increase with time, indicating its stability and sustained production in these cultures. The degradation pathways and long-term effects of cinnamoylcocaine on cellular function have not been extensively studied.
Metabolic Pathways
Cinnamoylcocaine is involved in the metabolic pathway of tropane alkaloids, where it is synthesized from methylecgonine and cinnamoyl-Coenzyme A . This pathway also includes the production of other alkaloids such as cocaine and benzoylecgonine . The enzymes involved in these pathways, including cocaine synthase, play a crucial role in the regulation of alkaloid biosynthesis.
Transport and Distribution
Within the Erythroxylum coca plant, cinnamoylcocaine is transported and distributed primarily in the leaves . It is most abundant in the petiole and lamina periphery, indicating its localization in these regions
准备方法
Synthetic Routes and Reaction Conditions: trans-Cinnamoylcocaine can be synthesized through esterification of methylecgonine with cinnamic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions .
Industrial Production Methods:
化学反应分析
Types of Reactions: trans-Cinnamoylcocaine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methylecgonine and cinnamic acid.
Reduction: Reduction reactions can yield methylecgonine and cinnamyl alcohol.
Substitution: Substitution reactions can occur at the ester linkage, leading to the formation of different esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products:
Oxidation: Methylecgonine and cinnamic acid.
Reduction: Methylecgonine and cinnamyl alcohol.
Substitution: Various esters depending on the substituent used.
科学研究应用
Chemistry: trans-Cinnamoylcocaine is used as a reference standard in the analysis of cocaine samples. It helps in identifying the presence of impurities and degradation products in seized cocaine .
Biology and Medicine: While this compound itself is pharmacologically inactive, its structural similarity to cocaine makes it a subject of interest in studies related to drug metabolism and the development of analytical methods for drug detection .
Industry: In forensic science, this compound is used to profile cocaine samples and determine their origin. This information can be crucial in criminal investigations and legal proceedings .
相似化合物的比较
Cocaine: The primary psychoactive alkaloid in coca leaves.
cis-Cinnamoylcocaine: An isomer of trans-Cinnamoylcocaine with similar properties.
Methylecgonine: A common degradation product of cocaine.
Uniqueness: this compound is unique due to its structural similarity to cocaine and its presence as an impurity in illicit cocaine samples. This makes it a valuable marker in forensic analysis and drug profiling .
属性
IUPAC Name |
methyl (1R,2R,3S,5S)-8-methyl-3-[(E)-3-phenylprop-2-enoyl]oxy-8-azabicyclo[3.2.1]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-20-14-9-10-15(20)18(19(22)23-2)16(12-14)24-17(21)11-8-13-6-4-3-5-7-13/h3-8,11,14-16,18H,9-10,12H2,1-2H3/b11-8+/t14-,15+,16-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIXMJWNEKUAOZ-UYCDZTDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C=CC3=CC=CC=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)/C=C/C3=CC=CC=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701334867 | |
| Record name | trans-Cinnamoylcocaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701334867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521-67-5, 50763-20-7 | |
| Record name | Cinnamoylcocaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamoylcocaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050763207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Cinnamoylcocaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701334867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CINNAMOYLCOCAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3I44O988U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



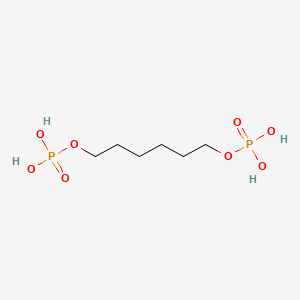
![(2R,3S,4S)-4-[[(2S,3S)-3-amino-2-[[(2R,3R)-2-[[2-[[(4Z,6E)-2,3-dihydroxy-2,6,8-trimethyldeca-4,6-dienoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]-N'-[(6R,9S,15R,18R,19R,22S)-6-[(1R)-1-hydroxyethyl]-3-[(4-hydroxyphenyl)-methoxymethyl]-15-(methoxymethyl)-9-methyl-2,5,8,11,14,17,21-heptaoxo-19-propan-2-yl-20-oxa-1,4,7,10,13,16-hexazabicyclo[20.4.0]hexacosan-18-yl]-2,3-dimethylpentanediamide](/img/structure/B1231182.png)
![(5E)-5-{[1-(4-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-[(2-FLUOROPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE](/img/structure/B1231185.png)
![3-nitropropanoic acid [(2R,3R,4S,5R,6R)-6-hydroxy-3,4,5-tris(3-nitro-1-oxopropoxy)-2-oxanyl]methyl ester](/img/structure/B1231186.png)
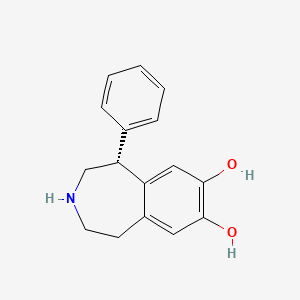
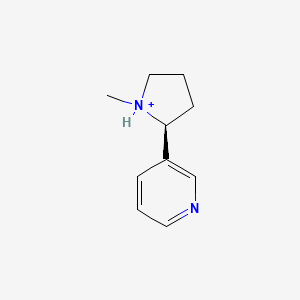
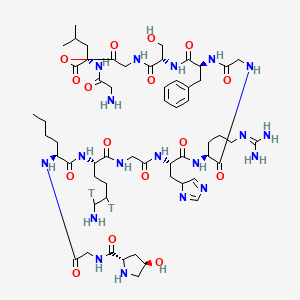
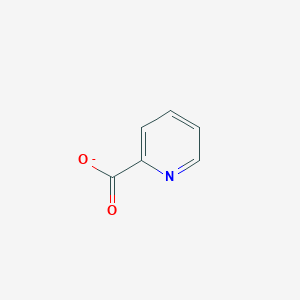
![Methyl 2-(difluoromethyl)-5-[[6-(difluoromethyl)-5-methoxycarbonyl-4-(2-methylpropyl)-2-(trifluoromethyl)pyridin-3-yl]disulfanyl]-4-(2-methylpropyl)-6-(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B1231197.png)
![[Methylthio]acetate](/img/structure/B1231198.png)



